2-(4-(tert-Butyl)phenyl)benzo[b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological properties and applications in materials science. This compound features a benzothiophene core substituted with a tert-butylphenyl group, making it a valuable structural motif in pharmaceuticals and biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction typically uses 2-iodothiophenol and phenylacetylene as starting materials. The reaction is carried out in the presence of a palladium(II) catalyst, such as Pd(OAc)2, and a base like tetramethylethylenediamine (TMEDA). The reaction mixture is heated to around 110°C under a nitrogen atmosphere for 24 hours, yielding the desired product in moderate to good yields (up to 87%) .
Industrial Production Methods
the scalability of the palladium-catalyzed Sonogashira cross-coupling reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene can undergo various chemical reactions, including:
Substitution: The benzothiophene core can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and formic acid are commonly used for the oxidation of this compound.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions on the benzothiophene core.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound binds to these receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bi-BTBT: A benzothiophene derivative used in organic semiconductors.
Raloxifene: A benzothiophene-based pharmaceutical used for the treatment of osteoporosis.
iPr-BTBT: Another benzothiophene derivative with applications in organic electronics.
Uniqueness
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butylphenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C18H18S |
---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C18H18S/c1-18(2,3)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19-17/h4-12H,1-3H3 |
InChI-Schlüssel |
GIMWWRIJSDRRHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.